
2-Chloro-4-ethenylbenzoic acid
Overview
Description
2-Chloro-4-ethenylbenzoic acid is a useful research compound. Its molecular formula is C9H7ClO2 and its molecular weight is 182.6 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-chloro-4-ethenylbenzoic acid, and how are intermediates validated?
A multistep synthesis typically involves functionalization of the benzoic acid core. For example, chlorination at the 2-position can be achieved via electrophilic substitution, while the ethenyl group at the 4-position may be introduced through Heck coupling or Wittig reactions. Critical intermediates (e.g., 2-chloro-4-sulfobenzoic acid derivatives) are validated using nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm regiochemistry. Mass spectrometry (MS) ensures molecular weight accuracy . Thionyl chloride (SOCl₂) is often used for carboxyl activation, with dimethylformamide (DMF) as a catalyst .
Q. Which analytical techniques are essential for characterizing this compound?
X-ray crystallography is the gold standard for resolving molecular geometry and intramolecular interactions (e.g., hydrogen bonding). For non-crystalline samples, Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) and ethenyl (C=C stretch ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular formula, while ¹H/¹³C NMR deciphers substituent positions and electronic environments .
Q. How does solubility impact experimental design for this compound?
The carboxylic acid group confers moderate polarity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility tests under varying pH conditions (e.g., using NaOH to deprotonate the -COOH group) are critical for reaction optimization. Differential scanning calorimetry (DSC) can assess thermal stability during solvent selection .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structure refinement?
Discrepancies in bond lengths or angles may arise from disordered solvent molecules or twinning. SHELXL refinement (via the SHELX suite) allows for the incorporation of restraints and constraints to model disorder. Hydrogen-bonding networks, validated using O–H···O interactions (e.g., S(6) ring motifs), improve accuracy. R-factor convergence (<5%) and residual electron density maps (<1 eÅ⁻³) are key quality metrics .
Q. What mechanistic insights exist for radical-mediated reactions involving this compound?
The compound’s reactivity with hydroxyl radicals (·OH) or hydrated electrons (eₐq⁻) can be studied via pulse radiolysis. Rate constants (k) for H-atom abstraction from the ethenyl group or decarboxylation are quantified using competitive kinetics. For example, competition with reference compounds (e.g., benzene derivatives) helps establish relative reactivity .
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?
The electron-withdrawing chloro group directs electrophilic attacks to the para position relative to the ethenyl moiety. Steric hindrance from the ethenyl group can be mitigated using bulky catalysts (e.g., Pd(PPh₃)₄ in cross-coupling reactions). Density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps) predict reactive sites, validated experimentally via substituent-specific probes .
Q. What strategies address discrepancies in spectroscopic data between synthetic batches?
Batch-to-batch variations in NMR/IR spectra may stem from residual solvents or byproducts. High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) identifies impurities. Standardizing quenching conditions (e.g., pH adjustment to precipitate byproducts) and optimizing column chromatography (e.g., silica gel, gradient elution) improve reproducibility .
Q. Methodological Notes
Properties
CAS No. |
1266121-77-0 |
---|---|
Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.6 g/mol |
IUPAC Name |
2-chloro-4-ethenylbenzoic acid |
InChI |
InChI=1S/C9H7ClO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5H,1H2,(H,11,12) |
InChI Key |
UOSAMDSDDJQPHU-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(=C(C=C1)C(=O)O)Cl |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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